molecular formula C9H13NO3 B1670266 (S)-adrenaline CAS No. 150-05-0

(S)-adrenaline

Cat. No. B1670266
CAS RN: 150-05-0
M. Wt: 183.2 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

3,4-dihydroxyl-alpha-[methylamino]methylbenzyl alcohol appears as odorless light brown or nearly white crystals. (NTP, 1992)
Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.
Oxidized-adrenal-ferredoxin, also known as epinephrine racemic or hydrochloride, racepinephrine, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Oxidized-adrenal-ferredoxin can be converted into dipivefrin.

Scientific Research Applications

  • Cardiac Arrest and Resuscitation : Adrenaline is a critical component in the management of cardiac arrest. Studies have shown that while adrenaline can improve the likelihood of return of spontaneous circulation (ROSC), its impact on long-term survival and neurological outcomes remains uncertain. A randomized trial found that adrenaline did not significantly improve survival to hospital discharge but did increase the likelihood of achieving ROSC (Jacobs et al., 2011).

  • Metabolic Roles in Hypoglycaemia and Diabetes : Adrenaline plays a significant role in mobilizing energy stores in response to physical activity or recovery from hypoglycemia. This is particularly important in individuals with type 1 diabetes, who rely on adrenaline for counter-regulation and restoration of normoglycemia (Verberne et al., 2016).

  • Immunological Responses : Adrenaline has been found to modulate immune responses. For instance, it can suppress the nitric oxide response in macrophages stimulated with lipopolysaccharide, influencing the production of tumour necrosis factor alpha (TNF-α) and interleukin-10 (IL-10) (Zinyama et al., 2001).

  • Protection Against Oxidative Stress : Adrenaline can protect against oxidative stress by promoting glutathione synthesis and upregulating Nrf2 in mesenchymal stem cells. This suggests a potential therapeutic role in oxidative stress-related conditions (Takahata et al., 2009).

  • DNA Damage and Genotoxic Effects : Adrenaline has been shown to induce DNA damage in human lymphocytes in vitro, primarily through the generation of reactive oxygen species. This indicates a possible genotoxic effect of adrenaline under certain conditions (Milena et al., 2014).

  • Historical and Mechanistic Insights : The discovery of adrenaline marked a significant milestone in biomedical research, leading to numerous studies on its physiological effects and mechanisms of action (García-Sáinz Ja, 1995).

properties

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301047668
Record name (+)-Epinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301047668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-adrenaline

CAS RN

150-05-0, 51-43-4
Record name (+)-Epinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Epinephrine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name adrenaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62786
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Epinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301047668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RACEPINEFRINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA71GR3TNV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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